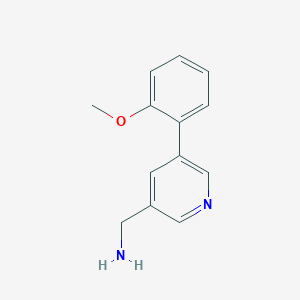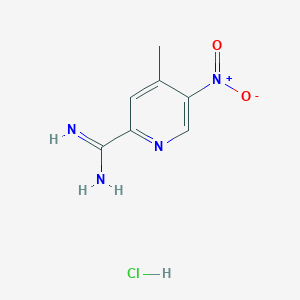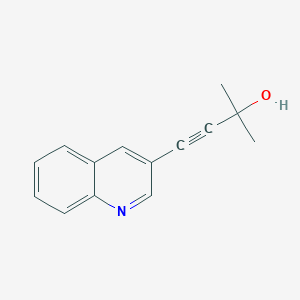
3,4,7,8-Tetrahydroxychroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8-Tetrahydroxychroman-2-one is a polyphenolic compound belonging to the chromanone family. This compound is characterized by its four hydroxyl groups attached to the chromanone core, which is a fusion of a benzene ring with a dihydropyranone ring. The presence of multiple hydroxyl groups imparts significant antioxidant properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,6-trihydroxyacetophenone with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization and oxidation steps. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial to obtaining high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,8-Tetrahydroxychroman-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3,4,7,8-Tetrahydroxychroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with enhanced antioxidant properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,4,7,8-Tetrahydroxychroman-2-one primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups present in 3,4,7,8-Tetrahydroxychroman-2-one.
Taxifolin: A flavonoid with a similar chromanone core but different substitution pattern.
Quercetin: Another polyphenolic compound with multiple hydroxyl groups but a different core structure.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct antioxidant properties. This makes it particularly valuable in applications where oxidative stress is a concern, such as in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C9H8O6 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
3,4,7,8-tetrahydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O6/c10-4-2-1-3-5(11)7(13)9(14)15-8(3)6(4)12/h1-2,5,7,10-13H |
Clé InChI |
CZXTYMVGTQHJAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(C(C(=O)O2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)



![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)


